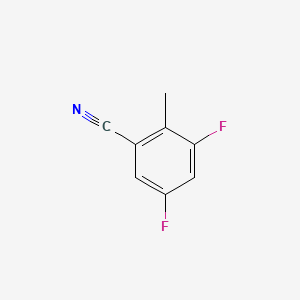

3,5-Difluoro-2-methylbenzonitrile

Description

Propriétés

IUPAC Name |

3,5-difluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMDKULXRYFRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661261 | |

| Record name | 3,5-Difluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-74-4 | |

| Record name | 3,5-Difluoro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Halogen Exchange and Cyanation

A common strategy for fluorinated benzonitriles involves halogen exchange (e.g., bromine-to-fluorine substitution) followed by cyanation. For example:

- Starting material : 3,5-difluoro-2-bromotoluene.

- Fluorination : Use potassium fluoride (KF) with a phase-transfer catalyst (e.g., bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride) under mild conditions (60–90°C) to replace bromine with fluorine.

- Cyanation : Treat the intermediate with a cyanide source (e.g., CuCN in DMF) to introduce the nitrile group.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Fluorination | KF, phase-transfer catalyst, 80°C | ~90% | >99% |

| Cyanation | CuCN, DMF, reflux | 60–70% | 95–98% |

Directed Ortho-Metalation

For regioselective functionalization:

- Starting material : 2-methyl-3,5-difluorobenzamide.

- Dehydration : Use POCl₃ or PCl₅ to convert the amide to nitrile.

Advantages : High regiocontrol; avoids competing substitution.

Oxidative Methods

Methylation-Cyanation Sequence :

- Step 1 : Methylate 3,5-difluorobenzonitrile via Friedel-Crafts alkylation (AlCl₃, CH₃Cl).

- Step 2 : Optimize nitrile retention under acidic conditions.

Challenges : Risk of over-alkylation or nitrile hydrolysis.

Industrial-Scale Considerations

- Catalyst Recycling : Phase-transfer catalysts (e.g., imidazolinium salts) enable solvent recovery and reduce waste.

- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Comparative Analysis of Methods

| Method | Pros | Cons | Scalability |

|---|---|---|---|

| Halogen Exchange | High yield, mild conditions | Requires brominated precursor | Industrial |

| Directed Metalation | Regioselective | Sensitive to moisture/air | Lab-scale |

| Oxidative | Direct nitrile introduction | Competing side reactions | Limited |

Analyse Des Réactions Chimiques

3,5-Difluoro-2-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products. For example, oxidation can lead to the formation of corresponding carboxylic acids.

Coupling Reactions: The compound can undergo coupling reactions with different reagents to form more complex molecules.

Applications De Recherche Scientifique

3,5-Difluoro-2-methylbenzonitrile has a wide range of applications in scientific research:

Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.

Material Science: The compound is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.

Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-2-methylbenzonitrile is primarily related to its ability to participate in various chemical reactions. The presence of fluorine atoms enhances its reactivity and stability, allowing it to interact with different molecular targets. The compound can form strong bonds with other molecules, facilitating the formation of new chemical entities. The exact molecular pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS 194853-86-6)

- Structure : Fluorine at position 4; trifluoromethyl (-CF₃) at position 2.

- Key Differences: The -CF₃ group is strongly electron-withdrawing, increasing electrophilicity compared to the methyl (-CH₃) group in this compound.

3,5-Difluoro-4-nitrobenzonitrile (CAS 1123172-88-2)

- Structure: Nitro (-NO₂) group at position 4; fluorines at positions 3 and 3.

- Key Differences :

4,5-Difluoro-2-methylbenzonitrile (CAS 1003708-82-4)

- Structure : Fluorines at positions 4 and 5 (vs. 3 and 5 in the target compound).

- Key Differences :

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (CAS 1108745-25-0)

- Structure : Difluorobenzyl substituent at position 5; fluorine at position 2.

- Enhanced π-π stacking capability due to the aromatic benzyl group .

Physicochemical and Pharmacokinetic Properties

Activité Biologique

3,5-Difluoro-2-methylbenzonitrile (DFMB), with the chemical formula C8H6F2N and CAS number 1003708-74-4, is a compound of significant interest in various fields, particularly in medicinal chemistry and agrochemical development. This article reviews the biological activity of DFMB, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

DFMB is characterized by its fluorinated aromatic structure , which contributes to its unique chemical reactivity and biological properties. The compound is a colorless liquid known for its stability and solubility in organic solvents, making it a versatile building block in chemical synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C8H6F2N |

| Molecular Weight | 153.132 g/mol |

| CAS Number | 1003708-74-4 |

| IUPAC Name | This compound |

| SMILES | CC1=C(C=C(C=C1C#N)F)F |

The biological activity of DFMB can be attributed to its ability to interact with various molecular targets within biological systems. One significant mechanism involves nucleophilic aromatic substitution , where nucleophiles can replace the fluorine atoms on the aromatic ring, leading to diverse chemical transformations that may affect biological pathways.

Antimicrobial and Antifungal Properties

Research has indicated that DFMB exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains and fungi. The compound's efficacy as an antimicrobial agent is attributed to its ability to disrupt cellular processes in pathogens, although specific mechanisms remain under investigation.

Potential as a Pharmaceutical Intermediate

DFMB serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity. For example, derivatives of DFMB have been explored for their potential as tyrosinase inhibitors , which are crucial in treating hyperpigmentation disorders .

In a study involving B16F10 murine melanoma cells, analogs derived from DFMB demonstrated potent inhibition of tyrosinase activity, suggesting that these compounds could be developed into therapeutic agents for skin conditions related to melanin production .

Cytotoxicity Studies

Cytotoxicity assessments indicate that while some analogs of DFMB exhibit low toxicity at therapeutic concentrations (≤20 µM), others may show significant cytotoxic effects at lower doses. This variability underscores the need for careful evaluation of DFMB derivatives in drug development contexts .

Case Studies

- Tyrosinase Inhibition : A study evaluated the anti-melanogenic effects of DFMB analogs on B16F10 cells. The results showed that certain analogs effectively inhibited melanin production by reducing intracellular tyrosinase activity, with IC50 values indicating stronger inhibition than traditional agents like kojic acid .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of DFMB against various pathogens. The compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential use as an antimicrobial agent in pharmaceutical formulations.

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of 3,5-Difluoro-2-methylbenzonitrile?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C NMR spectra with reference data to confirm the aromatic fluorine splitting patterns and nitrile group (C≡N) resonance.

- Mass Spectrometry (MS) : Validate the molecular ion peak at m/z 153.132 (CHFN) and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify characteristic stretches for C≡N (~2230 cm) and C-F bonds (1100–1250 cm) .

- Purity Assessment : Quantify impurities via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Ventilation : Use fume hoods to avoid inhalation (GHS H331: Toxic if inhaled).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319).

- First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if ingested (H302) .

Q. What are common synthetic routes for this compound?

- Base Method :

Starting Material : 3,5-Difluoro-2-methylaniline.

Sandmeyer Reaction : Diazotization with NaNO/HCl followed by substitution with CuCN to introduce the nitrile group.

Purification : Recrystallization from ethanol to achieve >97% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Variables to Test :

- Catalyst : Replace CuCN with Pd-catalyzed cyanation (e.g., Pd(OAc)/Xantphos) for higher selectivity.

- Temperature : Conduct reactions at 80–100°C to accelerate kinetics while avoiding nitrile hydrolysis.

- Solvent : Use DMF or DMSO to stabilize intermediates and enhance solubility .

- Yield Monitoring : Track conversion rates via TLC (silica gel, hexane/ethyl acetate 4:1) and isolate via column chromatography .

Q. How do substituents influence the compound’s reactivity in nucleophilic substitution?

- Mechanistic Insight :

- Electron-Withdrawing Effects : The nitrile and fluorine groups activate the benzene ring toward meta/para electrophilic substitution.

- Steric Hindrance : The methyl group at position 2 directs nucleophiles to positions 4 and 6.

- Case Study : Reaction with NaN in DMF at 120°C yields 3,5-difluoro-2-methylbenzyl azide, confirmed by F NMR .

Q. How to resolve contradictions in spectral data for structural confirmation?

- Problem-Shooting :

- Discrepant F NMR Peaks : Check for solvent effects (CDCl vs. DMSO-d) or paramagnetic impurities.

- Unexpected MS Fragments : Compare with computational fragmentation models (e.g., MassFrontier) to identify degradation products.

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What role does this compound play in synthesizing bioactive molecules?

- Applications :

- Agrochemicals : Intermediate for herbicides (e.g., fluorinated pyridines) via Suzuki-Miyaura coupling.

- Pharmaceuticals : Building block for kinase inhibitors; the nitrile group enhances binding to ATP pockets.

- Example : Coupling with boronic acids under Pd(PPh) catalysis to generate biaryl scaffolds .

Q. What advanced techniques assess its stability under varying pH and temperature?

- Stability Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.